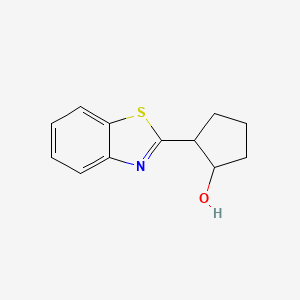

Cyclopentanol, 2-(2-benzothiazolyl)-

Description

Cyclopentanol, 2-(2-benzothiazolyl)- (IUPAC name: 1-(Benzo[d]thiazol-2-yl)cyclopentanol) is a cyclopentanol derivative substituted with a benzothiazole moiety at the 2-position. Structurally, it combines a five-membered alicyclic alcohol (cyclopentanol) with a bicyclic aromatic heterocycle (benzothiazole), which contains sulfur and nitrogen atoms (Fig. 1). This hybrid structure imparts unique physicochemical and biological properties.

Properties

Molecular Formula |

C12H13NOS |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C12H13NOS/c14-10-6-3-4-8(10)12-13-9-5-1-2-7-11(9)15-12/h1-2,5,7-8,10,14H,3-4,6H2 |

InChI Key |

UVXRDADOEUABEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)cyclopentanol typically involves the reaction of 2-aminothiophenol with cyclopentanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring . Various synthetic pathways, including microwave irradiation and one-pot multicomponent reactions, have been employed to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including 2-(Benzo[d]thiazol-2-yl)cyclopentanol, often involves large-scale reactions using continuous flow reactors. These methods ensure consistent product quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)cyclopentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-(Benzo[d]thiazol-2-yl)cyclopentanol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the production of dyes, pigments, and rubber accelerators.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-yl)cyclopentanol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Overview of Key Compounds

Key Observations :

Core Structure Differences: The target compound features a cyclopentanol backbone, while BC15/BC6 are based on coumarin, and compound 15 () incorporates a quinazolinone core. These structural differences influence solubility, reactivity, and application. For instance, coumarin-based dyes (BC15/BC6) exhibit strong fluorescence due to extended conjugation, making them suitable for biological imaging .

Substituent Effects: The 2-benzothiazolyl group is common across all compounds, enhancing electron delocalization and bioactivity. However, additional groups like acetamide (BC15) or diethylamino (BC6) fine-tune optical properties. The target compound lacks such polar groups, likely reducing water solubility compared to BC15/BC5.

Synthetic Routes: Benzothiazole derivatives are synthesized via one-pot or multistep methods (e.g., cyclocondensation for coumarin-benzothiazole hybrids) . The target compound may require regioselective coupling of benzothiazole to cyclopentanol, which could involve transition-metal catalysis.

Physicochemical Properties

Table 2: Physical Properties Comparison

| Property | Cyclopentanol, 2-(2-benzothiazolyl)- | BC15 | BC6 |

|---|---|---|---|

| Molecular Weight (g/mol) | 219.3 | 391.4 | 371.4 |

| Predicted LogP | ~2.8 (moderate lipophilicity) | ~3.5 | ~4.2 |

| Solubility | Low in water; soluble in organic solvents | Moderate in DMSO | High in DMSO |

| Fluorescence | Weak or none | Strong (Ex/Em: ~470/600 nm) | Strong (Ex/Em: ~450/550 nm) |

- Fluorescence : Unlike BC15/BC6, the target compound lacks conjugated systems (e.g., coumarin), resulting in negligible fluorescence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.